molecular formula C19H30O2 B159326 Androsterone CAS No. 53-41-8

Androsterone

Cat. No.: B159326
CAS No.: 53-41-8
M. Wt: 290.4 g/mol
InChI Key: QGXBDMJGAMFCBF-HLUDHZFRSA-N
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Description

Androsterone, chemically known as 3α-hydroxy-5α-androstan-17-one, is an endogenous steroid hormone, neurosteroid, and putative pheromone. It is a weak androgen with a potency approximately one-seventh that of testosterone. This compound is a metabolite of testosterone and dihydrotestosterone (DHT) and can be converted back into DHT via specific enzymatic pathways .

Scientific Research Applications

Androsterone has diverse applications in scientific research:

Mechanism of Action

Target of Action

Androsterone, an endogenous steroid hormone, primarily targets androgen receptors . It is a weak androgen with a potency approximately 1/7 that of testosterone . It can cross into the brain and could have effects on brain function .

Mode of Action

This compound interacts with its primary target, the androgen receptors, to mediate various physiological processes . It is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor . This interaction with GABA A receptors contributes to its anticonvulsant effects .

Biochemical Pathways

This compound is a metabolite of testosterone and dihydrotestosterone (DHT). It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone . This suggests that this compound can be considered a metabolic intermediate in its own right . It is also involved in the “backdoor pathway” of androgen synthesis, which plays an essential role in human male sexual development .

Pharmacokinetics

It is known that this compound is produced in the body and can cross the blood-brain barrier, suggesting good bioavailability .

Result of Action

The action of this compound results in various molecular and cellular effects. It plays a role in the development and maintenance of masculine characteristics in vertebrates . It also has neuroprotective effects and can influence social, affective, and cognitive behavior .

Action Environment

Environmental factors can influence the action of this compound. For instance, certain food components and contaminants can modulate this compound’s activity . Moreover, this compound can reduce the negative effects of cold on the chlorophyll content in plants and decrease electrolyte leakage, which provides information about cell membrane permeability .

Safety and Hazards

When handling Androsterone, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Recent research suggests that androsterone significantly affects masculinization in mammalian fetuses . The data indicate that placental progesterone acts as substrate for synthesis of backdoor androgens, which occurs across several tissues . Masculinization of the human fetus depends, therefore, on testosterone and this compound synthesis by both the fetal testes and nongonadal tissues, leading to DHT formation at the genital tubercle .

Biochemical Analysis

Biochemical Properties

Androsterone is synthesized from testosterone via a two-step process in the liver . First, testosterone is converted into androstenedione by the enzyme 17β-hydroxysteroid dehydrogenase. Next, the enzyme 3α-hydroxysteroid dehydrogenase converts androstenedione into this compound . This compound modulates the action of the neurotransmitter gamma-aminobutyric acid (GABA) on the GABA A receptor, influencing mood, stress response, and general brain function .

Cellular Effects

This compound has been shown to have potent impacts on the biological processes of the human body. Its role as a neurosteroid means it can modulate the action of certain neurotransmitters in the brain, contributing to mood and cognition . Additionally, its role as a pheromone in humans, although less understood, suggests a role in social and sexual behavior .

Molecular Mechanism

This compound is a weak androgen that can cross into the brain and could have effects on brain function . It is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor . This means that it can enhance the effect of GABA, a neurotransmitter, on the GABA A receptor, which can lead to anticonvulsant effects .

Temporal Effects in Laboratory Settings

For example, aged rodents display decreased sexual behavior and impaired cognitive performance in spatial tasks, and increased depression-like behavior .

Dosage Effects in Animal Models

The effects of this compound on different dosages in animal models are not well-studied. It is known that androgens, including this compound, can have varying effects at different dosages. For example, androstenone, a pheromone secreted from boars, changes the behavior of dogs to become less excited .

Metabolic Pathways

This compound is a metabolite of testosterone and DHT . It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone . This suggests that this compound is involved in the metabolic pathways of these hormones.

Subcellular Localization

It is known that androgens, including this compound, can act at the genomic level in target cells . This suggests that this compound may be localized in the nucleus of cells where it can interact with DNA to regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Androsterone can be synthesized through several chemical routes. One common method involves the reduction of androstenedione using sodium borohydride in methanol, followed by purification through recrystallization. Another method includes the microbial transformation of phytosterols using Mycolicibacterium species, which involves multiple steps of oxidation and reduction .

Industrial Production Methods: Industrial production of this compound often involves the biotransformation of plant sterols. This process uses microorganisms such as Mycolicibacterium neoaurum to convert phytosterols into this compound through a series of enzymatic reactions. The process is optimized for high yield and purity, making it suitable for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form androstenedione.

    Reduction: It can be reduced to form 5α-androstane-3α,17β-diol.

    Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Various alkylating agents under basic conditions.

Major Products:

Comparison with Similar Compounds

    Testosterone: A primary androgen with higher potency.

    Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.

    Androstenedione: A precursor to both testosterone and estrone.

    Epiandrosterone: An isomer of this compound with similar but less potent effects.

Uniqueness: this compound is unique due to its role as a weak androgen and neurosteroid. Unlike testosterone and DHT, which have strong androgenic effects, this compound’s effects are milder, making it a valuable compound for studying the subtler aspects of androgenic activity and neurosteroid function .

Properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXBDMJGAMFCBF-HLUDHZFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3036525
Record name Androsterone
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Androsterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000031
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Solubility

0.012 mg/mL at 23 °C
Record name Androsterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000031
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CAS No.

53-41-8
Record name Androsterone
Source CAS Common Chemistry
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Record name Androsterone
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Record name androsterone
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Record name Androsterone
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Record name Androsterone
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Record name ANDROSTERONE
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Record name Androsterone
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URL http://www.hmdb.ca/metabolites/HMDB0000031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

185 °C
Record name Androsterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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